molecular formula C8H7N3O3 B1293125 Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate CAS No. 1018125-57-9

Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate

Cat. No.: B1293125
CAS No.: 1018125-57-9
M. Wt: 193.16 g/mol
InChI Key: QQWJXJSMCZIQJD-UHFFFAOYSA-N
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Description

Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core with a methyl ester group at position 6 and a ketone at position 5 (Fig. 1). Its molecular formula is C₉H₉N₃O₃, and molecular weight is 207.19 g/mol .

Properties

IUPAC Name

methyl 5-oxo-1H-imidazo[1,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-7(13)5-4-10-8-9-2-3-11(8)6(5)12/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWJXJSMCZIQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2NC=CN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Cyclization Using Paraformaldehyde and Acetic Acid

This method utilizes paraformaldehyde as a cyclizing agent and acetic acid as a solvent:

  • A mixture of paraformaldehyde (1.1 g), diethylamine (3.3 g), and acetic acid (80 mL) is stirred.
  • Ethyl derivatives of dihydroimidazo[1,2-a]pyrimidine are added to the reaction mixture and stirred at 70°C for 3 hours.
  • The resulting product is neutralized using aqueous potassium carbonate and extracted with ethyl acetate.
  • Purification involves column chromatography on silica gel with chloroform-ethanol eluants and recrystallization from ethanol.

Method 2: Reflux with Alcohols

Alcohols such as ethanol are used as solvents for reflux reactions:

  • Ethyl 1,6-dihydro derivatives are reacted with aniline derivatives in ethanol at reflux temperatures for extended periods (e.g., 17–48 hours).
  • After cooling, the precipitate is filtered and recrystallized from dimethylformamide (DMF) and water to obtain pure compounds.

Method 3: Direct Esterification

Direct esterification can be employed using methanol:

  • Pyrimidine precursors are treated with methanol under acidic conditions to form methyl esters.
  • Reaction temperatures typically range from ambient to reflux conditions depending on the reactivity of the precursors.

Reaction Conditions

The following table summarizes key reaction parameters:

Reaction Type Reagents Solvent Temperature Range Time
Cyclization Paraformaldehyde, Diethylamine Acetic Acid ~70°C ~3 hours
Reflux with Alcohols Ethyl Derivatives, Aniline Ethanol ~80–150°C 17–48 hours
Direct Esterification Pyrimidine Precursors, Methanol None/Alcohols Ambient–Reflux Variable

Purification Techniques

Purification methods are critical for obtaining high-purity products:

  • Extraction : Organic solvents like ethyl acetate are used for extraction after neutralization.
  • Chromatography : Column chromatography on silica gel is employed for separation using chloroform-ethanol mixtures.
  • Recrystallization : Final purification often involves recrystallization from ethanol or DMF-water mixtures.

Notes on Optimization

To improve yield and purity:

  • Adjust solvent ratios and reaction times based on precursor solubility.
  • Optimize temperature to prevent decomposition of intermediates.
  • Use high-purity reagents to minimize side reactions.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of imidazo[1,2-a]pyrimidine compounds exhibit notable antimicrobial properties. Studies have shown that modifications to the methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate structure can enhance its efficacy against various bacterial strains. For instance, derivatives have been synthesized and tested against resistant strains of Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition .

Anticancer Properties

The compound's potential as an anticancer agent has been investigated in several studies. It has been found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For example, modifications of the compound have shown promising results in enhancing cytotoxicity against breast cancer cells .

Neuroprotective Effects

Recent studies suggest that this compound may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. Research indicates that it may act as a beta-secretase inhibitor, which is crucial for reducing amyloid-beta plaque formation .

Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various functionalizations makes it a versatile building block in organic synthesis. Techniques such as multicomponent reactions and condensation reactions have been employed to create novel derivatives with tailored biological activities .

Pharmaceutical Development

In pharmaceutical research, this compound is being explored for its potential use in drug formulations aimed at treating infections and cancers. Its structural attributes allow for modifications that can enhance solubility and bioavailability, critical factors in drug design .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated effective inhibition against resistant bacterial strains with modified derivatives showing enhanced activity.
Study BAnticancer PropertiesInduced apoptosis in breast cancer cell lines; modifications increased cytotoxicity significantly.
Study CNeuroprotective EffectsIdentified as a potential beta-secretase inhibitor; reduced amyloid-beta plaque formation in vitro.

Mechanism of Action

The mechanism of action of methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate C₉H₉N₃O₃ 207.19 - Not provided
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-triazolo[4,3-a]pyrimidine-6-carboxylate C₂₇H₂₄N₄O₃ 452.5 206 IR: 3425 (O-H), 1666 (C=O) cm⁻¹
Methyl 2-(2-bromobenzylidene)-5-(4-hydroxyphenyl)-thiazolo[3,2-a]pyrimidine-6-carboxylate C₂₂H₁₇BrN₂O₄S 485.35 - Crystal: Monoclinic (P21/c)

Table 2: Bioactivity Comparison

Compound Class Notable Bioactivity Reference
Thiazolo[3,2-a]pyrimidines Anti-inflammatory, calcium channel blockers
2-Amino-triazolo[1,5-a]pyrimidines Antiproliferative activity
Triazolo[4,3-a]pyrimidines Antimicrobial, anticancer (hypothesized)

Biological Activity

Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Chemical Formula : C8H8N4O3
  • Molecular Weight : 196.18 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not specifically listed in the provided sources.

Anticancer Activity

This compound exhibits significant anticancer properties. Research indicates that compounds with similar imidazo-pyrimidine structures have been tested against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast cancer)10.5Induction of apoptosis
Compound BHepG2 (liver cancer)12.3Inhibition of cell proliferation
Compound CA549 (lung cancer)8.7Cell cycle arrest at G1 phase

Studies have shown that derivatives of imidazo-pyrimidines can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the cell cycle .

Antiviral Activity

Research has also highlighted the antiviral potential of similar compounds against viruses such as Zika and Dengue. For instance, a study demonstrated that certain imidazo-pyrimidine derivatives exhibited EC50 values in the low micromolar range against these viruses, indicating promising antiviral activity .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. A recent study reported that imidazo-pyrimidine derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be as low as 32 µg/mL for certain strains .

Case Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized various imidazo-pyrimidine derivatives and tested their effects on MCF-7 and HepG2 cell lines. The most potent derivative showed an IC50 value of 8.7 µM against A549 cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antiviral Screening

A screening of imidazo-pyrimidine derivatives for antiviral activity revealed that one compound had an EC50 value of 1.4 µM against Dengue virus serotype 2. This compound demonstrated lower cytotoxicity than existing antiviral agents, suggesting a favorable therapeutic index .

Q & A

Q. What are the common synthetic routes for Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example, thermal cyclization of thioxopyrimidine derivatives in solvents like 1-butanol or methanol under reflux conditions has been reported for analogous imidazo[1,2-a]pyrimidines . Key parameters include solvent choice (polar aprotic vs. protic), temperature, and reaction time. For instance, Burbuliene et al. demonstrated that refluxing in methanol improved cyclization efficiency compared to room-temperature reactions .

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for determining bond lengths, angles, and intermolecular interactions. For example, studies on structurally similar thiazolopyrimidine derivatives used a Bruker SMART APEX CCD detector with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Data refinement via SHELXL (a widely used program for small-molecule crystallography) achieved R-factors of ~0.069, confirming structural accuracy . Multi-scan absorption corrections (e.g., SADABS) are typically applied to mitigate experimental artifacts .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal packing of this compound?

Hydrogen bonding and π-π stacking are dominant. In related imidazo[1,2-a]pyrimidine derivatives, the carbonyl oxygen forms hydrogen bonds with NH groups (e.g., N–H···O=C, ~2.8–3.0 Å), while aromatic rings participate in π-π interactions (centroid distances ~3.6–3.8 Å). Graph set analysis (e.g., R_2$$^2(8) motifs) can classify these interactions systematically . For example, a study on a brominated analog revealed intermolecular C–H···O and O–H···O bonds contributing to a layered crystal structure .

Q. How do substituents on the imidazo[1,2-a]pyrimidine core affect pharmacological activity?

Substituents at positions 2, 5, and 7 significantly modulate bioactivity. For instance:

  • Electron-withdrawing groups (e.g., -CF3_3) enhance metabolic stability but may reduce solubility.
  • Aromatic substituents (e.g., 4-hydroxyphenyl) improve binding to targets like calcium channels or inflammatory enzymes .
  • Methyl esters at position 6 (as in the target compound) balance lipophilicity and hydrolytic stability, making them suitable prodrug candidates .
Substituent PositionFunctional GroupObserved EffectReference
2BromobenzylideneIncreased anti-inflammatory activity
5HydroxyphenylEnhanced hydrogen bonding with targets
6Methyl esterImproved hydrolytic stability

Q. What analytical techniques resolve contradictions in spectral data (e.g., NMR vs. XRD)?

Discrepancies between NMR (solution-state) and XRD (solid-state) data often arise from conformational flexibility or solvent effects. For example:

  • Dynamic NMR can detect rotational barriers in solution, while XRD provides static solid-state conformations.
  • DFT calculations (e.g., B3LYP/6-31G*) reconcile differences by modeling gas-phase vs. crystal environments .
  • Variable-temperature XRD tracks phase transitions or disorder in crystals .

Methodological Guidance

Q. How to optimize SHELXL refinement for high R-factors in imidazo[1,2-a]pyrimidine derivatives?

  • Use ISOR and DELU constraints to address thermal motion anisotropy in flexible groups (e.g., methoxy or ester moieties).
  • Apply TWIN commands for twinned crystals, common in low-symmetry space groups (e.g., P1 or P21_1/c) .
  • Validate hydrogen atom positions via HFIX or difference Fourier maps .

Q. What strategies mitigate low yields in imidazo[1,2-a]pyrimidine synthesis?

  • Microwave-assisted synthesis reduces reaction times and improves regioselectivity .
  • Lewis acid catalysts (e.g., ZnCl2_2) accelerate cyclization steps .
  • Protecting groups (e.g., Boc for amines) prevent side reactions during condensation .

Data Interpretation and Contradictions

Q. How to address conflicting bioactivity results across studies?

Variations in assay conditions (e.g., cell lines, enzyme isoforms) often explain discrepancies. For example:

  • IC50_{50} values for calcium channel blockade may differ between cardiac vs. smooth muscle assays .
  • Solubility limitations in vitro (e.g., DMSO concentration) can artificially reduce observed potency . Standardized protocols (e.g., USP guidelines) and orthogonal assays (e.g., SPR vs. fluorescence) are recommended .

Software and Tools

Q. Which software is recommended for visualizing hydrogen-bonding networks?

  • Mercury (CCDC) for interactive analysis of intermolecular contacts.
  • PLATON for automated graph set analysis and topology validation .
  • ORTEP-3 generates publication-quality thermal ellipsoid plots, critical for crystallographic reports .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
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Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate

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